molecular formula C19H29N7O7 B1380604 AC-Ala-gln-ala-pna CAS No. 201677-60-3

AC-Ala-gln-ala-pna

Cat. No. B1380604
CAS RN: 201677-60-3
M. Wt: 467.5 g/mol
InChI Key: IVNVJHOYUYZDLX-JEXFAWMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“AC-Ala-gln-ala-pna” is a chemical compound . It is a dipeptide consisting of alanine and glutamine . This compound holds the key to unlocking new insights in various fields, from drug development to bioengineering.


Synthesis Analysis

The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase was a promising technical route due to its high enzyme activity . The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .


Molecular Structure Analysis

Two new crystalline forms (form III and form IV) and a DMSO solvate form (S DMSO) of Ala–Gln were discovered in this study, which were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .


Chemical Reactions Analysis

The hydrolysis of acetyl (Ac)-Ala-Ala, Ac-Ala- Ala-Ala, ac- etylalanine p-nitroanilide, and acetylalanine B-naph- thylamide were investigated .

Scientific Research Applications

Enzymatic Production and Metabolic Studies

  • Enzymatic Production of Ala-Gln

    The production of L-alanyl-L-glutamine (Ala-Gln) using recombinant Escherichia coli and Pichia pastoris strains expressing α-amino acid ester acyltransferase has been studied. These methods present a biotechnological approach to synthesize Ala-Gln, overcoming disadvantages of traditional chemical synthesis, and demonstrating potential for clinical applications due to the unique physicochemical properties of Ala-Gln (Li et al., 2019), (Hirao et al., 2013).

  • Metabolic Analysis in Myoblasts

    NMR-based metabolomic analysis revealed that Ala-Gln supplementation can aid muscle cells injured by energy deprivation. This study on mouse myoblast cell line C2C12 suggested that Ala-Gln supplementation might be beneficial for treating muscle-related diseases and injuries, as it helps in promoting protein synthesis and enhancing antioxidant capacity (Liu et al., 2018).

Medical and Nutritional Applications

  • Gastrointestinal Health

    Studies have demonstrated the potential trophic effects of Ala-Gln on various parts of the gastrointestinal tract, including the ileum and colon. These effects could be crucial during parenteral nutrition when mucosal atrophy might weaken the gut barrier (Scheppach et al., 1994).

  • Immunomodulatory Effects in Colitis

    The supplementation of Ala-Gln has shown effects on colonic-inflammatory-mediator expression and mucosal repair in mice with dextran sulfate sodium-induced colitis. These findings suggest that Ala-Gln may have beneficial effects in reducing inflammation and aiding in mucosal recovery in colitis conditions (Hou et al., 2013).

Molecular Biology and Biochemistry

  • tRNA Synthesis and Editing

    Research on AlaX, an enzyme related to alanine tRNA synthesis, showed its role in the discrimination of noncognate serine from cognate alanine based on their chemical natures. This study highlights the importance of specific amino acid recognition in molecular biology (Sokabe et al., 2005).

  • Protein Engineering and Enzyme Specificity

    An innovative approach to engineering enzyme specificity has been explored by modifying substrates to include catalytic functional groups, showcasing the potential for creating enzymes with narrow and useful substrate specificities (Carter & Wells, 1987).

Mechanism of Action

Target of Action

The primary target of AC-Ala-gln-ala-pna is the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This enzyme plays a crucial role in the production of L-Alanyl-L-Glutamine (Ala-Gln), a common parenteral nutritional supplement .

Mode of Action

This compound interacts with its target by overexpressing the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This overexpression leads to an increase in the production of Ala-Gln . The degradation of ala-gln is detected under prolonged incubation, and endogenous broad-spectrum dipeptidase may be the primary cause .

Biochemical Pathways

The biochemical pathway affected by this compound involves the production of Ala-Gln by Escherichia coli expressing α-amino acid ester acyltransferase . The degradation rate of Ala-Gln was alleviated by 48% compared with the control when a CRISPR-Cas9 method was used to target pepA, pepB, pepD, pepN, dpp, and dtp to knock out one or more target genes .

Pharmacokinetics

It is known that the compound is involved in the production of ala-gln, which is stable and shows no spontaneous breakdown . In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .

Result of Action

The result of the action of this compound is the increased production of Ala-Gln . The accumulation of Ala-Gln with B pADN PA (BPA- ΔpepADN) was 129% of the control, proving that the ΔpepADN knockout is conducive to the accumulation of dipeptide .

Action Environment

The action environment of this compound is primarily within the cellular environment of Escherichia coli It is known that the degradation of ala-gln is detected under prolonged incubation .

Safety and Hazards

The safety data sheet for “AC-Ala-gln-ala-pna” suggests that it is for R&D use only and not for medicinal, household, or other use . It also provides first aid measures in case of accidental exposure .

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVJHOYUYZDLX-JEXFAWMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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